REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[C:5](O)(=O)[CH3:6].[C:9]1([NH:15][NH2:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(O)C>[C:9]1([N:15]2[CH:6]=[C:5]3[C:2]([C:1](=[O:3])[NH:15][C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=43)=[N:16]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
910 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
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18 h
|
Type
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CUSTOM
|
Details
|
A white solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
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Type
|
ADDITION
|
Details
|
a 1:1 mixture of starting material and product
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with refluxing acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=C2C(NC=3C=CC=CC3C2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |